molecular formula C8H10N4O B1526561 5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine CAS No. 1247999-80-9

5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B1526561
CAS No.: 1247999-80-9
M. Wt: 178.19 g/mol
InChI Key: LVQLNCUBNHFWNK-UHFFFAOYSA-N
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Description

5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine is a compound characterized by the presence of a furan ring bonded to a triazole ring through an ethyl linker. Its unique structure confers a variety of chemical and biological activities, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine typically involves a multi-step process:

  • Formation of the Triazole Ring: : This can be achieved through the reaction of hydrazine derivatives with suitable precursors like esters or nitriles under acidic or basic conditions.

  • Attachment of the Furan Ring: : The furan ring can be incorporated via Friedel-Crafts alkylation or by using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial-scale production of this compound may leverage continuous flow chemistry to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is a common practice to enhance environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

  • Reduction: : It can be reduced under mild conditions using reagents like hydrogen gas or metal hydrides.

  • Substitution: : Functional groups on the triazole ring can be substituted through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution Reagents: : Halogenated compounds, organometallic reagents

Major Products Formed

Depending on the reaction conditions and reagents, products may include:

  • Oxidized triazole derivatives

  • Reduced forms of the furan ring

  • Substituted triazoles with various functional groups

Scientific Research Applications

5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine is utilized in diverse scientific research areas:

  • Chemistry: : As a building block for synthesizing more complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe or inhibitor due to its ability to bind to certain enzymes or receptors.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its antimicrobial, antifungal, or anticancer properties.

  • Industry: : Used in material science for developing new polymers or as a catalyst in various chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets:

  • Enzyme Inhibition: : It can bind to active sites of enzymes, blocking their activity.

  • Receptor Binding: : It may interact with cellular receptors, modulating signal transduction pathways.

  • DNA/RNA Interaction: : Potential to bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-amine

  • 2-(2-furyl)-5-methyl-1,2,4-triazol-3-amine

  • 4-(furan-2-ylmethyl)-5-ethyl-1,2,4-triazol-3-amine

Uniqueness

5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine stands out due to its specific ethyl linkage between the furan and triazole rings, which may enhance its binding affinity and selectivity towards certain molecular targets compared to other similar compounds. This structural distinction can lead to differences in biological activity and chemical reactivity, making it a valuable compound for specialized applications.

Properties

IUPAC Name

5-[2-(furan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c9-8-10-7(11-12-8)4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQLNCUBNHFWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Reactant of Route 2
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Reactant of Route 3
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Reactant of Route 4
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Reactant of Route 5
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Reactant of Route 6
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine

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